Tylophorine

Description

Historical Context and Discovery of Tylophorine

The journey of this compound from a traditional remedy to a subject of modern scientific inquiry began in the early 20th century. The plant from which it is derived, Tylophora indica (also known as Tylophora asthmatica), has a long history of use in traditional medicine, particularly for treating respiratory ailments like asthma and bronchitis. ias.ac.incabidigitallibrary.orgijlpr.com

The first successful isolation of this compound was achieved in 1935 by Ratnagiriswaran and Venkatachalam. nih.govias.ac.in They isolated two primary alkaloids from the leaves and roots of the Tylophora asthmatica plant, which they named this compound and Tylophorinine. nih.govcabidigitallibrary.orgacademicjournals.org The plant's roots and leaves are known to contain between 0.2% and 0.46% of these therapeutically important alkaloids. nih.govacademicjournals.org This initial work involved methods like fractional crystallization of the mixed salts to separate the compounds. nih.govacademicjournals.org Over the years, various extraction protocols have been developed and optimized, often involving different solvents such as alcohol, chloroform, and acidified water, followed by purification techniques like chromatography. academicjournals.orgresearchgate.net

Following its isolation, the complex chemical structure of this compound remained a puzzle for several years. Significant progress in its structural elucidation was made starting in the 1950s through the extensive work of T.R. Govindachari and his colleagues. ias.ac.in Their research, spanning nearly two decades, was pivotal in identifying the unique phenanthroindolizidine skeleton that defines this class of alkaloids. ias.ac.in

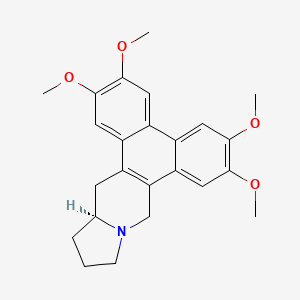

This compound has the molecular formula C₂₄H₂₇NO₄ and a molecular weight of 393.19 g/mol . mdpi.comnih.gov Its structure features a tertiary base with a 2,3,6,7-methoxyl-substituted phenanthrene (B1679779) ring system fused to an indolizidine ring. nih.gov The IUPAC name for this compound is (13aS)-2,3,6,7-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f] indolizine. nih.gov The final confirmation of its structure and absolute configuration was achieved through chemical degradation studies and total synthesis. ias.ac.in

Academic Significance in Natural Product Chemistry and Drug Discovery

The unique pentacyclic structure of this compound and its congeners has made them fascinating targets for total synthesis and structural modification in the field of natural product chemistry. ias.ac.in The profound cytotoxicity and diverse biological activities of these alkaloids have sparked significant interest in drug discovery. researchgate.netunc.edu Researchers are actively exploring this compound derivatives as a potential new class of therapeutic drugs, particularly in oncology. mdpi.comunc.edu

The academic pursuit extends to developing synthetic and semi-synthetic analogues to enhance potency, improve water solubility, and potentially reduce the toxicity that has limited the clinical application of some natural phenanthroindolizidine alkaloids. mdpi.comresearchgate.netunc.edu This research exemplifies the crucial role of natural products as a source of lead compounds for developing novel medicines. unc.edu

Overview of Broad Pharmacological Activities

This compound is renowned for its wide spectrum of pharmacological activities, which have been demonstrated in numerous preclinical studies. researchgate.net The major alkaloid from T. indica possesses potent anti-inflammatory, immunosuppressive, anti-cancer, and antiviral properties. researchgate.netnih.gov

Below is a summary of the key biological activities attributed to this compound:

| Pharmacological Activity | Description |

| Anti-inflammatory | Shown to suppress the release of proinflammatory factors. mdpi.com Exerts a strong anti-inflammatory action, which supports its traditional use in treating asthma and allergies. researchgate.netclarksnutrition.com |

| Anti-cancer | Exhibits significant cytotoxic effects against numerous cancer cell lines. mdpi.com Its mechanisms include inhibiting DNA and protein synthesis, downregulating key cell cycle proteins like cyclin D1 and cyclin A2, and inducing apoptosis. nih.govmdpi.com |

| Anti-angiogenic | Inhibits the formation of new blood vessels (angiogenesis), a key process in tumor growth, by targeting the VEGFR2 signaling pathway. mdpi.comnih.gov |

| Antiviral | Demonstrates broad-spectrum antiviral properties. mdpi.com It has been identified as a potent inhibitor of coronaviruses, including transmissible gastroenteritis virus (TGEV) and severe acute respiratory syndrome coronavirus (SARS-CoV). nih.gov |

| Immunosuppressive | Can inhibit cellular immune responses, which may contribute to its anti-allergic and anti-inflammatory effects. researchgate.netnih.gov |

| Other Activities | Research has also indicated other potential properties, including antimicrobial, antiamoebic, and hepatoprotective activities. researchgate.netnih.gov |

These diverse activities underscore the therapeutic potential of this compound and continue to drive research into its mechanisms of action and potential clinical applications. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

(13aS)-2,3,6,7-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO4/c1-26-21-9-16-15-8-14-6-5-7-25(14)13-20(15)19-12-24(29-4)23(28-3)11-18(19)17(16)10-22(21)27-2/h9-12,14H,5-8,13H2,1-4H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSEUDFYBEOIWGF-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3=C(CN4CCCC4C3)C5=CC(=C(C=C52)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C3=C(CN4CCC[C@H]4C3)C5=CC(=C(C=C52)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30964025 | |

| Record name | 2,3,6,7-Tetramethoxy-9,11,12,13,13a,14-hexahydrodibenzo[f,h]pyrrolo[1,2-b]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

482-20-2 | |

| Record name | Tylophorine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tylophorine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tylophorine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,6,7-Tetramethoxy-9,11,12,13,13a,14-hexahydrodibenzo[f,h]pyrrolo[1,2-b]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TYLOPHORINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O41630Y8V3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Sources and Biotechnological Production of Tylophorine

Botanical Sources and Distribution

The principal natural source of tylophorine is the plant species Tylophora indica. Various other related alkaloids are also present within this and other species of the same genus.

Tylophora indica (Burm. f.) Merr., a member of the Asclepiadaceae family, is a perennial climbing plant recognized as the most significant natural source of this compound. nih.gov It is also known by its synonym, Tylophora asthmatica. The leaves and roots of this plant are the primary parts that contain the alkaloid. nih.gov The concentration of this compound, along with related alkaloids, in the dried leaves and roots of T. indica typically ranges from 0.2% to 0.46% by weight. nih.gov

This species is native to the forests, grasslands, and hills of the southern and eastern parts of the Indian subcontinent. semanticscholar.org Its distribution extends throughout peninsular India, including states like Bihar, Orissa, and West Bengal, and into northeastern states, often found at altitudes up to 1000 meters. nih.govnih.gov The plant is also widely distributed in other parts of Asia, such as Sri Lanka, Malaysia, and Thailand, as well as Australia, the Pacific Islands, and parts of Africa. semanticscholar.org

The genus Tylophora is rich in phenanthroindolizidine alkaloids, which are considered chemotaxonomic markers for the genus. semanticscholar.org Besides this compound, more than 100 other compounds have been isolated from various Tylophora species. scribd.com The most prominent of these related alkaloids include tylophorinine and tylophorinidine (B1199142), which are also found in T. indica. nih.gov Other species such as Tylophora crebriflora, Tylophora ovata, and Tylophora tanakae also contain this compound-based alkaloids. nih.gov

Table 1: Selected Alkaloids from Tylophora Species

| Alkaloid | Representative Source Species |

|---|---|

| This compound | Tylophora indica, Tylophora crebriflora, Tylophora ovata |

| Tylophorinine | Tylophora indica |

| Tylophorinidine | Tylophora indica |

| Septicine | Tylophora indica |

| Tylocrebrine (B1682565) | Tylophora crebriflora |

| O-methyl tylophorinidine | Tylophora indica |

Biotechnological Production Methodologies

Over-harvesting of T. indica from its natural habitat has led to it being considered an endangered species, prompting the development of biotechnological alternatives for a consistent and sustainable supply of this compound.

A significant advancement in the biotechnological production of this compound involves genetic transformation of Tylophora indica using the soil bacterium Agrobacterium rhizogenes. nih.govsemanticscholar.org This method induces the formation of "hairy roots," which are characterized by rapid growth on hormone-free media and genetic stability. unair.ac.id

Research has demonstrated that infecting plant tissues, such as leaf explants and intact shoots, with A. rhizogenes strain A4 successfully induces transformed roots. nih.govnih.gov The transformation frequency can be optimized by selecting the appropriate explant type and inoculation site, with intact shoots inoculated at the nodes yielding optimal results. nih.gov The successful integration of the bacterium's T-DNA into the plant genome is confirmed through PCR analysis. nih.govnih.gov These transformed root cultures have been shown to produce significant amounts of this compound. researchgate.net

Following induction, the transformed hairy roots are cultivated in a liquid suspension culture to scale up biomass and this compound production. nih.govresearchgate.net The hairy roots are grown in a suitable liquid medium, such as Murashige and Skoog (MS) medium, without the need for plant growth regulators. nih.gov

In these liquid cultures, the hairy root biomass increases over time, with maximum accumulation typically occurring within 4 to 6 weeks. nih.govnih.gov Notably, the this compound produced is not only stored within the root tissues but is also secreted into the culture medium. nih.gov Studies have reported this compound yields of approximately 9.8 ± 0.21 mg/L in the liquid medium within this timeframe. nih.govsemanticscholar.org Quantitative analysis has also shown that different in vitro systems yield varying amounts of the alkaloid, with leaves from in vitro regenerated plants yielding up to 80µg/ml, while suspension cultures and callus cultures produced 28.30µg/ml and 24.46µg/ml, respectively. ijprs.com

Several strategies are employed to enhance the efficiency of this compound production in vitro. The choice of A. rhizogenes strain and the type of plant explant used for infection are critical factors that influence the success of transformation and subsequent alkaloid yield. nih.govikiu.ac.ir

Furthermore, the composition of the culture medium and the cultivation conditions play a crucial role in maximizing product yield. frontiersin.orgcellculturecompany.com Optimization of factors such as the initial inoculum size, pH of the medium, and culture temperature can significantly improve the growth of cell suspension cultures and the biosynthesis of secondary metabolites. nih.gov

Another key optimization strategy is the use of elicitors, which are compounds that stimulate the plant's defense responses and can enhance the production of secondary metabolites. mdpi.com Research on T. indica cultures has explored the use of both abiotic elicitors, such as cadmium chloride, and biotic elicitors, like chitosan, to increase the synthesis of various phytocompounds. nih.govnih.gov These strategies represent a promising avenue for scaling up the production of this compound to meet pharmaceutical demands. nih.gov

Compound Reference Table

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| Cadmium chloride |

| Chitosan |

| O-methyl tylophorinidine |

| Septicine |

| Tylocrebrine |

| This compound |

| Tylophorinidine |

Biosynthetic Pathways of Tylophorine

Precursor Incorporation Studies in Tylophora asthmatica

Precursor incorporation studies, particularly utilizing radiolabeled compounds in Tylophora asthmatica plants, have been instrumental in elucidating the fundamental building blocks of the tylophorine molecule.

Experimental administration of 3,4-dihydroxyphenyl[2-14C]alanine (DOPA) to young Tylophora asthmatica plants demonstrated that DOPA serves as a crucial precursor. These studies revealed that ring B and carbon atoms C9 and C7 of both this compound and its related alkaloid, tylophorinine, are derived from DOPA. nih.gov Beyond DOPA, other amino acid-based precursors, such as tyrosine and phenylalanine, are also involved in the biogenesis of phenanthroindolizidine alkaloids like this compound. nih.gov Specifically, tyrosine contributes to the formation of ring B, while phenylalanine is consolidated through cinnamic, caffeic, and p-coumaric acids to construct ring A of the alkaloid structure. nih.gov Tyrosine supplementation has been shown to enhance this compound content in Tylophora indica tissue cultures, further supporting its role as a precursor. fishersci.co.uk

Tracer experiments have successfully identified key intermediates in the biosynthetic pathway of this compound. Among these, certain 6,7-diphenylhexahydroindolizines, particularly "compound 1" (as referred to in early studies), were found to be efficiently and specifically incorporated into this compound and tylophorinine. nih.gov Conversely, other structurally related compounds, such as "compounds (3), (4), and (26)", were not metabolized, while "compounds (5) and (6)" were utilized to a lesser extent, indicating their non-involvement or less significant role in the major biosynthetic route. nih.gov

The formation of the pyrrolidine (B122466) ring system, a fundamental component of the indolizidine moiety, is proposed to originate from ornithine. nih.gov Ornithine supplies a C4N structural block, which initially forms as a Δ1-pyrrolinium cation. nih.gov This cation is subsequently transformed into an imine, and in conjunction with cinnamic acid and water, contributes to the emerging skeleton of the alkaloid. nih.gov

Enzymatic Steps and Proposed Mechanisms of Alkaloid Formation

The transformation of precursors into the complex this compound structure involves specific enzymatic steps and proposed mechanisms. The conversion of putrescine, a derivative of ornithine, into the pyrrolidine ring system is facilitated by oxidative deamination catalyzed by a diamine oxidase. nih.gov This enzymatic action produces the necessary aldehyde intermediate. nih.gov The subsequent steps involve the Δ1-pyrrolinium cation, which undergoes further transformation into an imine. nih.gov This imine then participates in reactions with cinnamic acid, leading to the construction of the intricate alkaloid skeleton. nih.gov

While detailed enzymatic mechanisms for every step of this compound biosynthesis are still under investigation, the involvement of oxidative processes is a recurring theme in alkaloid formation. For instance, in the biosynthesis of related spirooxindole alkaloids, cytochrome P450 enzymes (CYPs) are recognized for their role in catalyzing oxidative rearrangements. nih.gov A "biogenetic type" synthesis of this compound has been achieved through ferricyanide (B76249) oxidation of specific precursors, suggesting that oxidative steps are critical in the natural pathway as well. wikipedia.org

Compound Names and PubChem CIDs

Synthetic Strategies and Analogue Development

Total Synthesis Approaches to (±)-Tylophorine

Numerous racemic synthetic routes to (±)-tylophorine have been reported since its first synthesis in 1961. researchgate.netnih.govthieme-connect.com Early approaches to the phenanthroindolizidine nucleus date back to 1958. pageplace.de

Key strategies employed in the total synthesis of racemic tylophorine include:

Stevens rearrangement: One route involves three steps from a known compound, utilizing a Stevens rearrangement as a pivotal reaction. researchgate.net A five-step synthesis also features the Stevens rearrangement of a nitrile-stabilized ammonium (B1175870) ylide as a key step, avoiding protecting group manipulations. acs.org

Palladium-catalyzed carboamination: The Wolfe carboamination protocol, developed by Wolfe and co-workers, has been applied as a key step to construct the racemic 2-(arylmethyl)pyrrolidine intermediate, which is then elaborated to (±)-tylophorine. researchgate.netacs.org

Oxidative coupling: An improved phenanthrene (B1679779) synthesis method using vanadium trifluoride oxide to convert 1,2-diarylethylene derivatives into phenanthrenes has provided an efficient route to (±)-tylophorine. researchgate.netrsc.org Intramolecular oxidative coupling with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ)/trifluoroacetic acid (TFA) has also been used to produce phenanthrenes in high yields, suitable for large-scale preparation. researchgate.net

Biomimetic synthesis: A biogenetic-type synthesis of this compound was achieved through ferricyanide (B76249) oxidation of 6,7-di(3-hydroxy-4-methoxyphenyl)-6,7-dehydroindolizidine. researchgate.net

Highly selective reduction: A route involving the highly selective reduction of an amide to the corresponding amine in the presence of an ester function, using triethyloxonium (B8711484) fluoroborate followed by sodium borohydride, has been reported. researchgate.net

Cyclization and Clemmensen reduction: A practical and scalable synthesis of (±)-tylophorine has been achieved through a protecting-group-free route involving the synthesis of a cyclic N-acetyl diester compound via cyclization, followed by decarboxylation and Clemmensen reduction. researchgate.net

Enantioselective Synthesis of (S)-Tylophorine and its Stereoisomers

The enantioselective synthesis of this compound and its stereoisomers is crucial, as different enantiomers can exhibit varying biological potencies. For instance, (S)-tylophorine, though the unnatural enantiomer, is a more potent inhibitor of cancer cell growth than (R)-tylophorine. nih.govacs.org

Several enantioselective strategies have been developed:

Chiron approach: Both (R)- and (S)-tylophorine enantiomers have been selectively synthesized using the chiron approach, starting with chiral pool materials such as L-proline, L-glutamic acid, or pyroglutamate. researchgate.netnih.govacs.org

Catalytic asymmetric carboamination: A concise and convergent enantioselective synthesis of (S)-tylophorine has been achieved in eight steps from commercially available 3,4-dimethoxybenzyl alcohol, employing a copper(II)-catalyzed enantioselective intramolecular alkene carboamination as the key step to construct the chiral indolizidine ring. nih.govacs.org

Asymmetric transfer hydrogenation: The asymmetric total synthesis of (-)-tylophorine has been achieved by asymmetric transfer hydrogenation of a cyclic imine. researchgate.net

Chiral auxiliaries and catalytic asymmetric reactions play a significant role in controlling the stereochemistry during this compound synthesis:

Chiral Auxiliaries:

Diastereoselective Grignard additions and double Michael reactions: These reactions, utilizing chiral auxiliaries, have been employed for the selective synthesis of (R)- and (S)-tylophorine enantiomers. researchgate.netnih.govacs.org

Intramolecular double Michael reaction: The first asymmetric total synthesis of the naturally occurring (R)-(-)-enantiomer of this compound was achieved with high enantioselectivity via the intramolecular double Michael reaction of α,β-unsaturated esters bearing two different chiral auxiliaries, such as (–)-phenylmenthol and (2R,4S,5R)-(–)-4-(t-butyldimethylsiloxymethyl)-5-hydroxy-2-phenyl-1,3-dioxane. researchgate.netrsc.orgrsc.org

tert-Butanesulfinamide: A collective asymmetric synthesis of phenanthroindolizidine alkaloids, including (-)-tylophorine, has been achieved using tert-butanesulfinamide as a chiral auxiliary to generate chiral homoallylic amine intermediates via asymmetric allylation of the corresponding tert-butanesulfinyl imine. nih.gov

Evans stereoselective alkylation: This method has been used to introduce the stereogenic center in an enantioselective strategy for (S)-tylophorine synthesis, also allowing for the synthesis of the antipode by converting the Evans auxiliary. nih.govacs.org

Catalytic Asymmetric Reactions:

Catalytic asymmetric allylation of aldehydes: A new asymmetric total synthesis of (S)-tylophorine features a catalytic asymmetric allylation of aldehydes. researchgate.netrsc.org

Phase transfer alkylation: Asymmetric catalysis, specifically phase transfer alkylation, has been reported in the enantioselective synthesis of related compounds like antofine. nih.govacs.org

Copper(II)-catalyzed intramolecular alkene carboamination: This reaction is a key step in a concise and convergent enantioselective synthesis of (S)-tylophorine, efficiently forming polycyclic aromatic nitrogen heterocycles both diastereoselectively and enantioselectively. nih.govacs.org

Cascade and multi-component reactions are powerful tools for rapidly constructing molecular complexity and polycyclic skeletons, which are characteristic of this compound. nih.govresearchgate.netarkat-usa.org

One-pot intramolecular Schmidt/Bischler-Napieralski/imine-reduction cascade: A novel enantioselective strategy for the total synthesis of (S)-tylophorine was developed featuring an unprecedented one-pot intramolecular Schmidt/Bischler-Napieralski/imine-reduction cascade sequence. This sequence forms three new bonds and two rings in high yield, with the intramolecular Schmidt rearrangement being racemization-free. nih.govacs.orgacs.org

One-pot DMAP-promoted isocyanate formation and Lewis acid-catalyzed intramolecular cyclization: This unexpected one-pot reaction sequence is a feature of a new asymmetric total synthesis of (S)-tylophorine. researchgate.netrsc.org

One-pot Curtius rearrangement and Friedel-Crafts reaction tandem sequence: A general enantioselective synthetic approach to (S)-tylophorine has been developed using a stereoselective alkylation and a one-pot Curtius rearrangement/intramolecular cyclization cascade sequence. rsc.org

Amidyl radical cascade synthesis: Radical cascade reactions, including amidyl radical cascades, have been explored for the synthesis of phenanthroindolizidine alkaloids like this compound, enabling rapid construction of complex heterocyclic frameworks. researchgate.net

Aza double Michael reaction: This cascade reaction has been applied to the synthesis of this compound, among other alkaloids, demonstrating its utility in constructing polycyclic systems. nih.govarkat-usa.org

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of this compound analogues and derivatives are driven by the desire to improve biological activity, enhance solubility, and reduce potential toxicity, while retaining the core pharmacophoric features. tennessee.edutennessee.eduresearchgate.netnih.gov Structural simplification and modification of natural products like this compound are crucial for drug discovery. researchgate.netnih.gov

Phenanthrene-based this compound derivatives (PBTs) are a significant class of analogues, often resulting from the simplification of the natural product's structure by opening the indolizidine D-ring. nih.govnih.gov This modification can reduce molecular complexity while maintaining or improving anticancer activity. nih.govacs.org

Key aspects of PBT design and synthesis include:

Structural Modifications: PBTs typically retain a planar phenanthrene scaffold and often incorporate a hydrophilic 6-membered N-heterocycle at the C-9 position, connected by a methylene (B1212753) linker. nih.gov

Structure-Activity Relationships (SAR): Studies have identified crucial pharmacophores for antitumor activity in PBTs:

A planar phenanthrene scaffold is required. nih.gov

A hydrophilic 6-membered N-heterocycle at the C-9 position is favorable for enhanced antiproliferative activity and potentially reduced CNS side effects. nih.gov

A methylene linker between the phenanthrene core and the N-hydrophilic ring is preferred. nih.gov

The 6-methoxy substituent on the phenanthrene skeleton is necessary for potency. nih.gov

Replacing the 3-methoxyl with a hydroxyl group on the phenanthrene can increase cytotoxic activity. nih.gov

A five- or six-carbon distance between the nitrogen and a terminal polar substituent in the C-9 chain is favorable for cytotoxic activity. nih.gov

Synthesis Strategies: PBTs have been designed and synthesized using various methods, including those based on 2,3-methylenedioxy-6-methoxyphenanthrene as a common skeleton for C9-substituted derivatives. unc.edu

Examples of PBTs:

DCB-3503 (NSC-716802): This analogue has shown broad-spectrum activity in NCI's human-derived cell line panel and is believed to modulate NF-κB activity and inhibit nuclear protein synthesis. tennessee.edu Biotinylated conjugates of DCB-3503 have been designed using Cu(I)-catalyzed 1,3-dipolar Huisgen cycloaddition ("click" reaction) to identify cellular targets. tennessee.edu

Other derivatives: A series of 34 derivatives of DCB-3503 have been synthesized and evaluated for anti-inflammatory activity, with some showing significant promotion of Foxp3 expression and anti-TNF-α effects. researchgate.netresearchgate.net

Novel water-soluble PBTs have been designed and synthesized, showing superior activity profiles comparable to existing antitumor drugs. unc.edu

Compounds like N-(3-hydroxy-2,6,7-trimethoxyphenanthr-9-ylmethyl)-l-prolinol (5a) and N-(3-hydroxy-2,6,7-trimethoxy-phenanthr-9-ylmethyl)-l-valinol (9) have exhibited good cytotoxic activities. nih.gov

New 9-substituted PBT analogues with various functional groups on the piperidine (B6355638) moiety have been designed and synthesized, with some showing enhanced inhibitory activity compared to lead compounds like PBT-1. acs.orgnih.gov

Table 1: Selected Phenanthrene-Based this compound Derivatives and their Activities

| Compound Name / Identifier | Key Structural Feature(s) | Notable Activity / Finding | Source |

| DCB-3503 (NSC-716802) | This compound analogue | Broad-spectrum activity in NCI cell lines; modulates NF-κB, inhibits nuclear protein synthesis. tennessee.edu | tennessee.edu |

| N-(3-hydroxy-2,6,7-trimethoxyphenanthr-9-ylmethyl)-l-prolinol (5a) | 3-hydroxyl on phenanthrene, L-prolinol side chain | IC50 of 11.6 μM against H460 human large-cell lung carcinoma. nih.gov | nih.gov |

| N-(3-hydroxy-2,6,7-trimethoxy-phenanthr-9-ylmethyl)-l-valinol (9) | 3-hydroxyl on phenanthrene, L-valinol side chain | IC50 of 6.1 μM against H460 human large-cell lung carcinoma. nih.gov | nih.gov |

| Compound 4b (gem-dimethyl analogue) | gem-dimethyl group | Potent activity (7.8 nM) against C481S mutation-induced ibrutinib-resistant non-Hodgkin's lymphoma, improved solubility/stability. researchgate.net | researchgate.net |

While the primary focus of this compound analogues is often phenanthrene-based structures, the broader class of phenanthroindolizidine and phenanthroquinolizidine alkaloids also includes dibenzoquinoline derivatives. The synthesis of related phenanthroquinolizidine alkaloids like cryptopleurine (B1669640) often involves similar synthetic strategies to this compound, highlighting the close structural and synthetic relationship within this alkaloid family. thieme-connect.compageplace.dersc.org Although not explicitly detailed as "dibenzoquinoline derivatives" in the provided search results as a distinct category of this compound analogues, the context of phenanthroquinolizidines (which contain a dibenzoquinoline core) is relevant to the broader development of related polycyclic alkaloids. pageplace.dersc.org

Gem-Dimethyl Analogues for Enhanced Drug-Like Properties

The incorporation of gem-dimethyl groups has emerged as a valuable strategy in medicinal chemistry to improve the pharmacokinetic properties, potency, selectivity, and metabolic stability of drug candidates. This compound, despite its diverse biological activities, faces limitations due to its low water solubility, low metabolic stability, and CNS toxicity. scienceopen.comscienceopen.comresearchgate.net To address these challenges, novel gem-dimethyl analogues of this compound have been designed and synthesized. scienceopen.comscienceopen.comresearchgate.net

A notable example is compound 4b, a gem-dimethyl this compound analogue, which demonstrated significantly enhanced drug-like properties, including improved solubility and stability, compared to the parent compound. scienceopen.comscienceopen.comresearchgate.net This analogue exhibited potent anti-cancer activity across a wide range of human tumor cell lines, with IC50 values typically below 10 nM. scienceopen.comscienceopen.com Specifically, compound 4b showed an exceptional inhibitory effect against the C481S mutation-induced ibrutinib-resistant non-Hodgkin's lymphoma cell line, with an IC50 of 7.8 nM. scienceopen.comscienceopen.com The improved solubility of compound 4b (greater than 500 mM, compared to less than 1 mM for this compound) may also contribute to a reduced tendency to cross the blood-brain barrier, potentially mitigating CNS side effects. scienceopen.com The structural deviation from planarity introduced by the gem-dimethyl group is hypothesized to enhance the drug-binding properties of this compound. scienceopen.com

Table 1: Solubility and Stability Comparison of this compound and Compound 4b

| Compound | Solubility (mM) | Aqueous Solubility (μg/mL) in PBS | Stability (1 week) |

| This compound | < 1 scienceopen.com | < 10 scienceopen.com | Serious degradation pku.edu.cn |

| Compound 4b | > 500 scienceopen.com | > 200 scienceopen.com | No degradation pku.edu.cn |

Table 2: Anti-proliferative Activity of Compound 4b Against Human Cancer Cell Lines

| Cancer Cell Line | IC50 (nM) |

| K562 | < 10 scienceopen.com |

| MDA-MB-231 | < 10 scienceopen.com |

| C481S HBL-1 (ibrutinib-resistant non-Hodgkin's lymphoma) | 7.8 scienceopen.comscienceopen.com |

| Other 5 human cancer cell lines | < 10 scienceopen.com |

Methodological Advancements in this compound Synthesis

Significant advancements have been made in the synthetic methodologies for this compound and its analogues. Traditional approaches for generating amidyl radicals, which are crucial intermediates for forming C-N bonds in N-heterocycles, often required prefunctionalized N-X bonds and harsh reaction conditions. chinesechemsoc.org More recent developments in synthetic chemistry, such as silver-catalyzed oxidative generation of amidyl radicals and electrochemical methods, have provided more accessible routes. chinesechemsoc.org

Photoredox-Catalyzed Alkene Aminoarylation

A notable methodological advancement in this compound synthesis involves the use of photoredox-catalyzed alkene aminoarylation. pku.edu.cnchinesechemsoc.orgchinesechemsoc.org This method facilitates the facile synthesis of this compound and its gem-dimethyl analogues. pku.edu.cnchinesechemsoc.orgchinesechemsoc.org The process involves the generation of amidyl radicals from N-alkyl benzamides, coupled with oxidant incorporation. pku.edu.cnchinesechemsoc.orgchinesechemsoc.org Density functional theory (DFT) calculations have been employed to elucidate the reaction mechanism and rationalize the observed regioselectivities. pku.edu.cnchinesechemsoc.orgchinesechemsoc.org This catalytic aminoarylation provides a convenient synthetic pathway, leading to this compound analogues with improved drug-like properties, including enhanced solubility and stability. pku.edu.cnchinesechemsoc.orgchinesechemsoc.org Furthermore, this methodology enables the synthesis of synthetically challenging quaternary carbon-centered benzoindolizidinones, and the selective generation of five- and six-membered N-heterocycles can be precisely controlled by the substitution pattern of the substrates. pku.edu.cnchinesechemsoc.orgchinesechemsoc.org

Structure Activity Relationship Sar Studies of Tylophorine and Analogues

Structural Requirements for Antiviral Activity

Tylophorine and its derivatives, including phenanthroindolizidine and phenanthroquinolizidine alkaloids, have demonstrated potent and broad-spectrum antiviral properties, notably against tobacco mosaic virus (TMV) and various coronaviruses, including SARS-CoV and human coronaviruses like HCoV-OC43, HCoV-229E, and SARS-CoV-2 uni.lumetabolomicsworkbench.orgnih.govuni.luuni-freiburg.demeddic.jp. Their antiviral effects are partly attributed to their ability to interfere with virus assembly initiation and disrupt interactions between viral RNA and coat proteins uni.lumetabolomicsworkbench.orguni.luuni-freiburg.debioinformation.net.

The non-planar structure of the indolizidine moiety is a critical structural requirement for the antiviral activity of this compound-based compounds uni.lumetabolomicsworkbench.orguni.luuni-freiburg.debioinformation.net. Research has highlighted its crucial role in anti-TMV and anti-transmissible gastroenteritis virus (TGEV) effects uni.lu. Conversely, increasing the rigidity and planarity of this moiety has been shown to significantly reduce the compounds' bioactivity uni.lu.

The presence of hydroxyl and alkoxyl groups on the phenanthrene (B1679779) unit is another key structural feature contributing to the antiviral activity of this compound analogues uni.lumetabolomicsworkbench.orgnih.govuni.luuni-freiburg.debioinformation.netresearchgate.net. These substituents are identified as essential for their anti-TMV activity uni.lumetabolomicsworkbench.orguni.luuni-freiburg.debioinformation.net. For instance, the methoxy (B1213986) group on the phenanthrene unit significantly influences the antiviral activity of these compounds researchgate.net.

Specific substitutions at carbons C2, C9, and C14 of the this compound scaffold have a notable impact on antiviral potency:

C14 Hydroxyl Group: The presence of a hydroxyl group at the C14 position of the indolizidine moiety can potentiate the anti-TGEV and anti-coronavirus effects uni.lubioinformation.netuni.ludokumen.pubnih.gov.

C3 Hydroxyl Group (Phenanthrene): A hydroxyl group at the C3 position of the phenanthrene unit also contributes to potentiating anti-TGEV effects uni.luuni.ludokumen.pub.

Decreased Activity: Adding a methoxyl substituent at C2, a carbonyl at C9, or an acetoxyl group at C14 has been observed to decrease antiviral activity uni.lu.

C9-Substituted Compounds: C9-substituted phenanthrene-based compounds have shown maintained antiviral activity, along with improved stability and water solubility compared to this compound uni.luuni.lumims.com.

The following table summarizes some reported antiviral activities of this compound and its analogues:

| Compound | Target Virus (Strain/Cell Line) | EC50 (nM) / Activity (%) | Citation |

| This compound | SARS-CoV (Vero 76 cells) | <5 - 340 nM | uni.ludokumen.pub |

| This compound | TGEV | 58 ± 4 nM | uni.lu |

| This compound analogues | HCoV-OC43, HCoV-229E, SARS-CoV-2 | Potent inhibition | uni.lunih.gov |

| NK007(S,R) (this compound malate) | SARS-CoV-2 | 30 nM (0.03 µM) | proteobiojournal.com |

| 7-methoxycryptopleurine (B1249294) | SARS-CoV (Vero 76 cells) | <5 - 340 nM | uni.ludokumen.pub |

| 7-methoxycryptopleurine | TGEV | 20 ± 1 nM | uni.lu |

| This compound salt derivatives | TMV (inactivating) | >70% | uni.lunih.gov |

| This compound salt derivatives | TMV (curative) | >70% | uni.lunih.gov |

| This compound salt derivatives | TMV (protective) | >80% | uni.lunih.gov |

Structural Requirements for Anticancer Activity

This compound and its related phenanthroindolizidine alkaloids are recognized for their profound cytotoxic and antiproliferative activities against numerous cancer cell lines, exhibiting potent growth-inhibitory effects meddic.jpnih.govproteobiojournal.comuni.luwindows.net. The growth inhibitory activity (GI50) is often in the low nanomolar to picomolar range, approximately 10 nM (10^-8 M), with particular potency observed in melanoma and lung cancer cell lines nih.govwindows.net.

The anticancer mechanisms of this compound analogues are diverse and include:

Inhibition of Protein Synthesis: This is considered a central mechanism, with protein synthesis being more potently inhibited than nucleic acid synthesis uni.luwindows.net.

Cell Cycle Arrest: this compound analogues can block cell proliferation by inducing G1 cell cycle arrest uni.lu. This arrest has been linked to p53-stimulating transcription of the gene for the cyclin-dependent kinase inhibitory protein p21, and c-Jun-mediated downregulation of cyclin A2 uni.lu.

Apoptosis Induction: They promote apoptosis in cancer cells, for example, by regulating the gene expression of caspases 3 and 9 in T47D breast cancer cells proteobiojournal.com.

Inhibition of Signaling Pathways: this compound analogues have an inhibitory effect on cyclic AMP response elements, activator protein-1 (AP-1) sites, and nuclear factor-kappaB (NF-κB) binding site-mediated transcriptions nih.govwindows.net. They also inhibit hypoxia-inducible factor-1 (HIF-1), thymidylate synthase, and dihydrofolate reductase windows.net.

Anti-angiogenesis: this compound can induce anti-angiogenesis effects by inhibiting neovascularization and VEGF-induced cytokine release proteobiojournal.com.

Despite their significant in vitro anticancer potential, a major challenge for this compound alkaloids is their highly lipophilic nature, which can lead to severe neurotoxicity and a reduction in in vivo activity, as it enables them to cross the blood-brain barrier (BBB) and undergo rapid metabolism and non-specific protein binding windows.net. Developing more polar analogues that cannot easily cross the BBB has been proposed as a strategy to mitigate these drawbacks windows.net.

The following table presents some reported anticancer activities:

| Compound | Cancer Cell Line(s) | GI50 / EC50 (approx.) | Citation |

| This compound | Various cancer cell lines (NCI tumor screen) | ~10 nM (10^-8 M) | nih.gov |

| This compound | HepG2 (human hepatocellular carcinoma) | Potent inhibition | nih.gov |

| This compound | KB (human nasopharyngeal carcinoma) | Potent inhibition | nih.gov |

| This compound | Melanoma, Lung cancer | ~10 nM | uni.lu |

| Tylocrebrine (B1682565) | Ehrlich ascites tumor cells | 0.01 - 1 µM | uni.lu |

| Antofine | Lung A549, Intestinal adenocarcinoma HCT-8 | 1-2 ng/mL | uni.lu |

| DCB-3500 | Various cancer cell lines (NCI tumor screen) | ~10 nM (10^-8 M) | nih.gov |

| DCB-3503 | Various cancer cell lines (NCI tumor screen) | ~10 nM (10^-8 M) | nih.gov |

| DCB-3503 | HepG2 (human hepatocellular carcinoma) | Potent inhibition | nih.gov |

| DCB-3503 | KB (human nasopharyngeal carcinoma) | Potent inhibition | nih.gov |

| DCB-3503 | KB-Vin (multi-drug resistant KB subline) | ~100 nM (10^-7 M) | uni.lu |

| PBTs (analogues) | DU-145 (prostate), ZR-751 (breast) | ~100 nM (10^-7 M) | uni.lu |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis has been employed to understand the relationship between the chemical structure of this compound derivatives and their biological activity, particularly as inhibitors of Plasmodium kinases. A 2D-QSAR model developed for this compound derivatives demonstrated statistical significance across training, cross-validation, and external validation sets, indicating its robustness in predicting inhibitory activity nih.gov. This analytical approach aids in identifying key molecular descriptors influencing the observed biological effects.

2D and 3D-QSAR Models for Plasmodium Kinases Inhibition

Both 2D and 3D-QSAR models, including CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), have been utilized to investigate the molecular property determinants for inhibiting Plasmodium kinases. The 2D-QSAR model was found to be statistically significant, providing a reliable basis for predicting activity nih.gov. The 3D-QSAR studies offered more detailed insights into the spatial and electronic requirements for optimal inhibition. The CoMFA model suggested that the favorable substitution of steric groups with electronegative properties at ring A is crucial for enhancing activity nih.gov.

Importance of Carbon Chains with Aromatic and Electronegative Features

Research findings indicate that carbon chains possessing aromatic and electronegative features are among the most important descriptors for predicting the inhibitory activity of this compound derivatives against Plasmodium kinases nih.gov. Specific molecular descriptors identified as significant include electronegativity Count, SaaNcount, SaasCcount, and the chiV6chain nih.gov. These features contribute significantly to the compound's ability to interact effectively with the target enzymes.

Role of Steric and Hydrogen Bond Donor/Acceptor Groups

The 3D-QSAR models further elucidated the critical roles of steric and hydrogen bond donor/acceptor groups. The CoMFA model highlighted the importance of favorable steric group substitution with electronegative properties at ring A for enhanced biological activity nih.gov. Complementary to this, the CoMSIA model indicated that hydrogen bond donor groups at positions 5 and 6 of ring A, and hydrogen bond acceptor groups at positions 7 and 8 of ring A, play a significant role in augmenting the biological activities of these compounds nih.gov.

Impact of Substituents on Phenanthrene and E-ring on Antiproliferative Activity

The antiproliferative activity of this compound analogues is significantly influenced by substituents on both the phenanthrene core and the E-ring. The E-ring of this compound is considered essential for its antiproliferative activity nih.gov. Structural optimization studies on phenanthrene-based this compound analogues revealed that changes in the 5, 6, 7-substituents on the B-ring of the phenanthrene and the identity and substitution of the heterocyclic E-ring have the most significant impact on antiproliferative activity nih.gov. Optimal antiproliferative effects were observed with 5-H, 6-OCH, and 7-OH substituents on the B-ring, and piperidine (B6355638) as the optimal E-ring identity with CHOH, NHBoc, or NH as optimal substituents nih.gov. Furthermore, a rigid phenanthrene structure is a prerequisite for high anti-cancer activity nih.gov.

For instance, studies on phenanthroindolizidine alkaloids from Tylophora ovata showed that a hydroxy moiety at position C-14 in the indolizidine ring, and methoxy moieties at positions C-3 and C-6 in the phenanthrene ring, enhance anti-tumor potential. Demethylation of a methoxy group on the phenanthrene ring was observed to decrease activity significantly, by factors of 12 and 17, respectively.

Table 1: Impact of Structural Modifications on Antiproliferative Activity

| Structural Feature (Location) | Optimal/Key Substituent/Characteristic | Impact on Antiproliferative Activity | Source |

| E-ring | Essential for activity | Crucial for antiproliferative activity | nih.gov |

| Phenanthrene B-ring (5,6,7) | 5-H, 6-OCH, 7-OH | Most significant effect on activity | nih.gov |

| E-ring (identity/substitution) | Piperidine (CHOH, NHBoc, NH) | Optimal for activity | nih.gov |

| Phenanthrene (overall) | Rigid structure | Prerequisite for high activity | nih.gov |

| Indolizidine ring (C-14) | Hydroxy moiety | Enhances anti-tumor potential | |

| Phenanthrene ring (C-3, C-6) | Methoxy moieties | Enhances anti-tumor potential | |

| Phenanthrene (methoxy group loss) | Demethylation | Decreased activity (12-17 fold) |

SAR for NF-κB Inhibition

The structure-activity relationship for NF-κB inhibition by this compound and its analogues has been extensively studied, revealing distinct patterns compared to their cytotoxic potential. This compound analogues have been shown to potently block NF-κB-mediated transcription.

Distinct SAR for NF-κB Inhibition Versus Cytotoxic Potential

A striking finding in the SAR studies of this compound analogues is the distinct relationship between their ability to inhibit NF-κB and their cytotoxic potential. For instance, compounds like O-methyltylophorinidine (1) and its synthetic equivalent (1s) demonstrated potent NF-κB blockade within 2 hours, with IC values of 17.1 ± 2.0 nM and 3.3 ± 0.2 nM, respectively. These values were distinct from their effects on cell viability after 24 hours, where the IC values were 13.6 ± 0.4 nM for compound (1) and 4.2 ± 1 nM for compound (1s). This indicates that while both activities are present, the structural requirements for NF-κB inhibition may not entirely overlap with those for general cytotoxicity. Another study confirmed that the potency of cytotoxicity and selectivity against the NF-κB signaling pathway are different among various tylophora alkaloids. Certain analogues, such as DCB-3503, showed a more selective inhibition of the NF-κB signaling pathway compared to other pathways like CRE and AP-1.

Table 2: NF-κB Inhibition vs. Cell Viability for this compound Analogues

| Compound | NF-κB Inhibition IC (2h) | Cell Viability IC (24h) | Source |

| (1) | 17.1 ± 2.0 nM | 13.6 ± 0.4 nM | |

| (1s) | 3.3 ± 0.2 nM | 4.2 ± 1 nM |

Mechanisms of Action at Molecular and Cellular Levels

Anticancer Mechanisms

Tylophorine and its analogues have demonstrated significant anticancer properties through various molecular and cellular mechanisms. These compounds are known to inhibit cell proliferation, induce apoptosis (programmed cell death), and interfere with cell cycle progression in various cancer cell lines. mdpi.comcaringsunshine.com The primary mechanisms underpinning these effects include the inhibition of protein synthesis and the modulation of the cell cycle. mdpi.comcaringsunshine.com

Inhibition of Protein Synthesis

A central mechanism of the anticancer activity of this compound and its derivatives is the potent inhibition of protein synthesis. mdpi.comresearchgate.net This inhibition has been observed to be more powerful against protein synthesis than against the synthesis of nucleic acids like DNA and RNA. mdpi.comresearchgate.net

Studies have shown that this compound, along with its related compounds tylocrebrine (B1682565) and cryptopleurine (B1669640), effectively inhibits protein synthesis in cancer cells at low concentrations. mdpi.com For instance, in Ehrlich ascites tumor cells, the half-maximal effective concentrations (EC50) for protein synthesis inhibition ranged from 0.01 to 1 μM. mdpi.com In contrast, the inhibition of nucleic acid synthesis required higher concentrations of these compounds. mdpi.com Specifically, the inhibition of protein and DNA synthesis by tylocrebrine was found to be an irreversible process. mdpi.com

A this compound analog, DCB-3503, demonstrated a preferential inhibition of the incorporation of radiolabeled amino acids (a measure of protein synthesis) and thymidine (B127349) (a measure of DNA synthesis) over uridine (B1682114) (a measure of RNA synthesis) in a variety of cell lines. plos.orgnih.govnih.gov Time course studies in HepG2 cells revealed that DCB-3503 began to inhibit the incorporation of [¹⁴C]-thymidine into DNA within 30 minutes of treatment. nih.gov While it also inhibited protein synthesis, its effect on RNA synthesis, measured by [¹⁴C]-uridine incorporation, was significantly less, showing less than 50% inhibition. nih.gov

A key consequence of the global inhibition of protein synthesis by this compound and its analogs is the rapid downregulation of proteins with short half-lives. plos.orgnih.gov These proteins are crucial for cell growth, survival, and proliferation.

The this compound analog DCB-3503 has been shown to suppress the expression of several pro-oncogenic and pro-survival proteins, including cyclin D1, survivin, β-catenin, p53, and p21. plos.orgnih.govnih.gov This downregulation occurs in a time- and dose-dependent manner and is observed across different cancer cell lines such as HepG2, HeLa, Huh7, and MCF-7. plos.orgnih.govresearchgate.net For example, in HepG2 cells, cyclin D1 levels were observed to decrease as early as 15 minutes after treatment with DCB-3503. plos.orgresearchgate.net

Importantly, this reduction in protein levels is not due to a decrease in their corresponding messenger RNA (mRNA) levels. plos.orgplos.org Studies have shown that the availability of mRNAs for proteins like cyclin D1 remains unchanged after treatment with DCB-3503, indicating that the inhibition occurs at the translational level (the process of protein synthesis from mRNA). plos.orgplos.org The effect of DCB-3503 on these proteins could be reversed by a proteasome inhibitor, which prevents protein degradation. plos.orgnih.gov This suggests that the rapid depletion of these short-lived proteins is a direct result of the halt in their synthesis, while their normal degradation continues.

Table 1: Proteins Downregulated by this compound Analog DCB-3503

| Protein | Function | Cell Lines Affected | Reference |

|---|---|---|---|

| Cyclin D1 | Cell cycle regulation (G1 phase) | HepG2, HeLa, Huh7, MCF-7 | plos.orgnih.govresearchgate.net |

| Survivin | Inhibition of apoptosis, cell division | HepG2, HeLa | plos.orgresearchgate.net |

| β-Catenin | Cell adhesion, gene transcription | HepG2, HeLa | plos.orgresearchgate.net |

| p53 | Tumor suppressor, cell cycle arrest, apoptosis | HepG2 | plos.orgresearchgate.net |

Further investigation into the mechanism of protein synthesis inhibition has revealed that this compound analogs, such as DCB-3503 and rac-cryptopleurine, act by inhibiting the elongation step of translation. plos.orgscienceopen.comiiarjournals.org This is the phase where the ribosome moves along the mRNA molecule, adding amino acids to the growing polypeptide chain.

This mechanism is distinct from that of other known protein synthesis inhibitors like cycloheximide (B1669411) (CHX) and rapamycin. plos.orgnih.gov For instance, unlike rapamycin, DCB-3503 does not affect protein synthesis through the mTOR pathway. plos.orgnih.gov

The inhibition of the elongation step is supported by findings from ribosome and mRNA sedimentation profile analyses. plos.org Treatment with DCB-3503 causes a shift in the sedimentation profiles of ribosomes and mRNAs toward the polysomal fractions, while the abundance of monosomes (single ribosomes not engaged in translation) decreases. plos.orgnih.gov This accumulation of mRNAs in the polysomal fractions (multiple ribosomes translating the same mRNA) is indicative of a block in the elongation phase of translation. plos.org

Studies have also implicated the protein caprin-1 in the mechanism of action of this compound. This compound can bind to caprin-1, leading to the formation of a ribonucleoprotein (RNP) complex that includes G3BP1, c-Myc mRNA, and cyclin D2 mRNA. mdpi.com This complex is then sequestered to the polysomal fractions, resulting in the inhibition of the expression of these proteins. mdpi.comacs.org

Cell Cycle Modulation

This compound and its derivatives have been shown to modulate the cell cycle in cancer cells, often leading to cell cycle arrest. mdpi.comcaringsunshine.comresearchgate.net This arrest prevents cancer cells from progressing through the division cycle, thereby inhibiting proliferation.

Research indicates that this compound analogs can induce a G1 phase cell cycle arrest. mdpi.comresearchgate.net This G1 arrest has been associated with several molecular changes. One key event is the downregulation of cyclin A2, which is mediated by the protein c-Jun. mdpi.comoup.com this compound treatment has been found to increase the accumulation of c-Jun protein. oup.comwikidoc.org The elevated c-Jun then acts to downregulate cyclin A2 expression, leading to an arrest in the G1 phase of the cell cycle. oup.com

The downregulation of cyclin D1, a critical regulator of the G1 to S phase transition, also contributes significantly to this G1 arrest. researchgate.netnih.gov As discussed earlier, this compound's inhibition of protein synthesis leads to a rapid decrease in cyclin D1 levels. researchgate.netnih.gov This prevents the phosphorylation of the retinoblastoma protein (Rb), a key step for cell cycle progression. researchgate.net

Some studies have also reported a p53-dependent mechanism, where this compound stimulates the transcription of the gene for the cyclin-dependent kinase inhibitor p21. mdpi.com However, other research suggests that the cell cycle arrest induced by this compound analogs can be independent of p53 activity. mdpi.com In some instances, particularly in T47D breast cancer cells, this compound did not significantly alter the cell cycle distribution on its own but was able to prevent the G2/M phase accumulation induced by other agents like doxorubicin (B1662922). researchgate.net Furthermore, some synthetic derivatives have been observed to cause a time- and dose-dependent arrest at the S and G2 phases. mdpi.com

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| DCB-3503 |

| Tylocrebrine |

| Cryptopleurine |

| Cycloheximide (CHX) |

| Rapamycin |

| Doxorubicin |

| c-Jun |

| Cyclin D1 |

| Survivin |

| β-Catenin |

| p53 |

| p21 |

| Cyclin A2 |

| Retinoblastoma protein (Rb) |

| Caprin-1 |

| G3BP1 |

| c-Myc |

Induction of G1 Cell Cycle Arrest

This compound has been demonstrated to interfere with the cell cycle in carcinoma cells, leading to a predominant arrest in the G1 phase. researchgate.netresearchgate.netnih.gov This G1 arrest is a key mechanism of its anti-proliferative effects. mdpi.comresearchgate.net Studies using synchronized carcinoma cell lines, such as HepG2, HONE-1, and NUGC-3, have unequivocally shown that this compound treatment leads to a block in the G1 phase of the cell cycle. researchgate.netresearchgate.netnih.gov The induction of G1 arrest is considered a dominant effect of this compound on cell cycle progression. researchgate.netresearchgate.net Furthermore, the ectopic overexpression of c-Jun, a component of the AP-1 transcription factor, in combination with this compound, significantly enhances the number of carcinoma cells arrested in the G1 phase. oup.comnih.govscispace.com

Downregulation of Cyclin A2 Expression

A crucial molecular event underlying this compound-induced G1 arrest is the downregulation of cyclin A2 expression. researchgate.netresearchgate.netnih.gov Cyclin A2 is a protein essential for the G1/S phase transition, and its reduced expression is a vital component of this compound's mechanism. researchgate.netresearchgate.net This downregulation occurs at the transcriptional level. oup.comscispace.com Research has revealed that this compound enhances the c-Jun-mediated downregulation of the cyclin A2 promoter. oup.comnih.govscispace.com This is achieved by increasing the binding of c-Jun to a deregulatory AP-1 site and decreasing its binding to an upregulating activating transcription factor (ATF) site within the cyclin A2 promoter. oup.comnih.govscispace.com Overexpression of cyclin A2 has been shown to rescue the G1 arrest induced by this compound, confirming the critical role of cyclin A2 downregulation in this process. researchgate.netnih.gov

Retardation of S-Phase Progression

In addition to inducing G1 arrest, this compound also causes a retardation of the S-phase progression in carcinoma cells. researchgate.netresearchgate.netnih.gov This effect is observed in cell lines such as HepG2, HONE-1, and NUGC-3. researchgate.netresearchgate.net The retardation of the S-phase can be significant, with some studies noting that this delay can mask the G1 arrest in unsynchronized cell populations. researchgate.net The inhibition of DNA synthesis is associated with this S-phase retardation. researchgate.net

Influence on p21 and p27 Protein Levels

This compound has been shown to influence the levels of the cyclin-dependent kinase inhibitors p21 and p27. Some studies suggest that this compound analogues can induce G1 cell cycle arrest in association with p53-stimulated transcription of the gene for p21. mdpi.comnih.gov In vascular smooth muscle cells, this compound treatment led to a decrease in both p21 and p27 protein levels, although this occurred at later time points compared to the downregulation of cyclin D1. researchgate.net Another study reported that natural compounds like this compound can increase the expression of tumor suppressor genes p21 and p27. researchgate.net

Signaling Pathway Modulation

Accumulation and Phosphorylation of c-Jun Protein (AP-1 Component)

A significant effect of this compound treatment is the increased accumulation of the c-Jun protein, a key component of the activator protein 1 (AP-1) transcription factor, in carcinoma cells. oup.comnih.govairitilibrary.com This accumulation is dependent on de novo protein synthesis. researchgate.net this compound treatment also leads to the phosphorylation of c-Jun. oup.comresearchgate.netresearchgate.net In vitro kinase assays have demonstrated that this phosphorylation is primarily mediated by the activated c-Jun N-terminal protein kinase (JNK). oup.comnih.govresearchgate.net

NF-κB/PKCδ/MKK4/JNK Cascade Activation and Stabilization of c-Jun

The accumulation and phosphorylation of c-Jun induced by this compound are mediated through the activation of specific signaling cascades. Biochemical studies have revealed that this compound activates a prolonged NF-κB/PKCδ/MKK4/JNK signaling pathway. oup.comnih.govairitilibrary.com this compound treatment leads to the phosphorylation of MKK4, but not MKP1, which in turn activates JNK. oup.comscispace.com The activation of JNK is also dependent on the activation of NF-κB and PKCδ. oup.com This cascade ultimately leads to the phosphorylation of c-Jun, which increases its stability by reducing its ubiquitination and subsequent degradation. oup.comnih.gov

PI3K/PDK1/PP2A/eEF2 Cascade and c-Jun Translation

This compound has been shown to induce the accumulation of the c-Jun protein, a component of the activator protein-1 (AP-1) transcription factor. oup.comresearchgate.net This is not due to an increase in c-Jun gene transcription; in fact, this compound suppresses c-Jun messenger RNA (mRNA) expression and its promoter activity. researchgate.net Instead, the elevated c-Jun levels are a result of de novo protein synthesis. researchgate.net

The mechanism involves a prolonged activation of the Phosphatidylinositol 3-kinase (PI3K)/Pyruvate Dehydrogenase Kinase 1 (PDK1) pathway. oup.comnih.gov This activation, however, does not proceed through the canonical downstream effector Akt. oup.com Instead, this compound activates a cascade involving PI3K, PDK1, and Protein Phosphatase 2A (PP2A). oup.comnih.gov This leads to the dephosphorylation and subsequent activation of eukaryotic Elongation Factor 2 (eEF2). oup.com The sustained activity of eEF2 facilitates the translation of c-Jun mRNA, effectively rescuing it from a general blockade of protein synthesis. oup.com This specific translational upregulation of c-Jun contributes to the compound's effects on the cell cycle, particularly G1 arrest. nih.gov

| Component | Effect of this compound | Outcome |

| PI3K | Activation | Initiates the signaling cascade |

| PDK1 | Activation | Transduces the signal downstream from PI3K |

| PP2A | Activation | Leads to dephosphorylation of eEF2 |

| eEF2 | Decreased phosphorylation, increased activity | Promotes c-Jun protein translation |

| c-Jun | Increased protein accumulation | Contributes to G1 cell cycle arrest |

Inhibition of Akt (Protein Kinase B) Pathway

While this compound activates the PI3K/PDK1 pathway for c-Jun translation, it concurrently inhibits the Akt (also known as Protein Kinase B) signaling pathway in other contexts, such as angiogenesis and cancer cell survival. nih.govnih.govmdpi.com The inhibition of the Akt pathway is a key mechanism behind the apoptosis induced by this compound-based compounds. researchgate.netmdpi.com

In the context of anti-angiogenesis, vascular endothelial growth factor (VEGF) induces the survival of endothelial cells primarily through the activation of Akt. nih.gov this compound has been observed to inhibit the phosphorylation of Akt, thereby disrupting this survival signal. nih.govresearchgate.net Similarly, a synthetic phenanthrene-based this compound derivative, PBT-1, was found to suppress Akt activation, leading to the induction of apoptosis in lung cancer cells. acs.org This inhibition of the Akt pathway is a critical component of this compound's anti-tumor and anti-angiogenic effects. nih.govnih.gov

Modulation of Nuclear Factor-κB (NF-κB) Activity

This compound and its analogs are potent modulators of the Nuclear Factor-κB (NF-κB) signaling pathway. nih.govplos.orgresearchgate.netnih.gov This pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. The inhibition of NF-κB activity is a central mechanism of this compound's anti-inflammatory and anti-cancer properties. nih.govnih.gov

The this compound analog DCB-3503 has been identified as a potent inhibitor of the NF-κB signaling pathway. plos.orgnih.gov Its inhibitory action is linked to the down-regulation of nuclear phosphorylated p65, a key component of the active NF-κB complex. nih.gov Another synthetic derivative, PBT-1, also suppresses the NF-κB pathway by accelerating the degradation of the RelA (p65) subunit. acs.org The precise inhibitory mechanisms are still under investigation but appear to involve interference with the upstream kinases that regulate NF-κB activation. nih.gov

A key mechanism for NF-κB inhibition by this compound derivatives is the stabilization of the inhibitor of κB alpha (IκBα). researchgate.netmdpi.com In an inactive state, NF-κB is held in the cytoplasm by IκBα. Upon receiving a stimulus, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate transcription.

Studies with O-methyltylophorinidine, a naturally occurring phenanthroindolizidine alkaloid, have shown that it effectively blocks NF-κB activation by stabilizing IκBα. mdpi.com This stabilization prevents the release and nuclear translocation of NF-κB. Significantly, this effect is observed under both normal oxygen (normoxic) and low oxygen (hypoxic) conditions, the latter being a common feature of the tumor microenvironment. mdpi.com The stabilization of IκBα is thought to result from the suppression of IκB kinase (IKK) activity, which is responsible for phosphorylating IκBα. mdpi.com

Inhibition of VEGFR2 Signaling Pathway (Anti-angiogenesis)

This compound exhibits significant anti-angiogenic properties by directly targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. nih.govnih.govresearchgate.netdergipark.org.tr Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, and VEGFR2 is a primary mediator of this process.

Research has demonstrated that this compound can inhibit several key steps in VEGF-induced angiogenesis, including the proliferation, migration, and tube formation of endothelial cells. nih.govnih.gov Mechanistically, this compound directly inhibits the kinase activity of VEGFR2. nih.govresearchgate.net Molecular docking simulations suggest that this compound can bind to the ATP-binding region of the VEGFR2 kinase domain, thereby blocking its function. nih.gov This inhibition of VEGFR2 kinase activity prevents its phosphorylation and the subsequent activation of downstream signaling pathways, including the Akt and ERK1/2 pathways, which are essential for endothelial cell proliferation and survival. nih.gov

| Finding | Method | Result | Reference |

| Inhibition of VEGFR2 kinase activity | In vitro kinase assay | This compound inhibits VEGFR2 kinase activity with an IC₅₀ of ~9.2 μM. | nih.gov |

| Inhibition of VEGF-induced endothelial cell proliferation | In vitro cell proliferation assay | This compound significantly inhibits VEGF-stimulated endothelial cell proliferation. | nih.gov |

| Inhibition of neovascularization | In vivo sponge implant angiogenesis assay | This compound significantly inhibits neovascularization in vivo. | nih.gov |

| Binding to VEGFR2 | In silico molecular docking | This compound forms stable interactions within the ATP-binding site of the VEGFR2 kinase domain. | nih.gov |

Blockade of HIF-Mediated Transcription

Hypoxia-inducible factors (HIFs) are transcription factors that play a central role in the cellular response to low oxygen levels (hypoxia), a condition prevalent in solid tumors. nih.gov HIF activation promotes tumor survival and angiogenesis. This compound and its derivatives have been shown to interfere with HIF-mediated transcription.

Studies on phenanthroindolizidine alkaloids have reported the inhibition of HIF-1α in T47D breast cancer cells. mdpi.com The synthetic derivative O-methyltylophorinidine was found to significantly block HIF-mediated transcription under both normoxic and hypoxic conditions at low nanomolar concentrations. mdpi.com The blockade of HIF activity by this compound compounds represents another important facet of their anti-tumor and anti-angiogenic mechanisms, effectively targeting a key survival pathway in cancer cells. mdpi.comarcusbio.com

Cellular Differentiation Induction (e.g., HepG2 cells)

This compound and its analogs have demonstrated the ability to induce differentiation in human hepatocellular carcinoma (HepG2) cells. nih.govbioline.org.brmedchemexpress.com This process is characterized by a shift in cellular morphology and function towards a more mature, less proliferative state.

Key Research Findings:

Studies have shown that treatment with this compound analogs leads to an increase in the expression of albumin, a protein produced by mature liver cells, and a decrease in the expression of alpha-fetoprotein, a marker associated with liver cancer. nih.govmedchemexpress.com This suggests a shift towards a more differentiated hepatocyte-like phenotype.

The growth-inhibitory effects of this compound analogs on HepG2 cells eventually lead to cancer cell differentiation rather than cell death. aacrjournals.org This is a significant distinction from many conventional chemotherapy drugs that primarily induce apoptosis.

The mechanism behind this differentiation induction is linked to the inhibition of several transcription factors, including those that bind to cyclic AMP response elements, activator protein-1 sites, and the nuclear factor-kappaB (NF-κB) binding site. nih.govbioline.org.br

Table 1: Effects of this compound Analogs on HepG2 Cell Differentiation

| Parameter | Effect of this compound Analog Treatment | Reference |

| Albumin Expression | Increased | nih.govmedchemexpress.com |

| Alpha-fetoprotein Expression | Decreased | nih.govmedchemexpress.com |

| Cell Fate | Differentiation | aacrjournals.org |

| Key Transcription Factors | Inhibited | nih.govbioline.org.br |

Absence of DNA Breaks or Direct Apoptosis at Effective Concentrations

A noteworthy characteristic of this compound's mechanism of action is the absence of direct DNA damage or apoptosis at concentrations that are effective for inhibiting cell growth. nih.gov

Key Research Findings:

Unlike many conventional anticancer drugs that function by causing DNA breaks, this compound analog DCB-3503 did not induce DNA breaks or apoptosis in HepG2 cells at a concentration of 3 µM. nih.gov

While some studies have reported that this compound can induce apoptosis, this often occurs at higher concentrations than those required for its cytostatic effects. nih.gov The primary anticancer mechanism at lower, more clinically relevant concentrations appears to be the inhibition of protein synthesis, which is more potently inhibited than nucleic acid synthesis. mdpi.com

The growth inhibitory effect of the this compound analog DCB-3503 has been shown to lead to cancer cell differentiation rather than programmed cell death. aacrjournals.org

Antiviral Mechanisms

This compound and its derivatives have demonstrated significant antiviral activity against a range of viruses, including plant and human pathogens. nih.gov

Interference with Virus Assembly Initiation (e.g., Tobacco Mosaic Virus)

One of the key antiviral mechanisms of this compound is its ability to interfere with the initial stages of virus assembly. nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net This has been particularly studied in the context of the Tobacco Mosaic Virus (TMV).

Key Research Findings:

this compound-based compounds have been shown to interfere with the initiation of TMV assembly. nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net

Specifically, this compound B has been found to bind to the origin of assembly RNA (oriRNA) of TMV, which is the specific recognition site for the coat protein to begin viral assembly. nih.gov This interaction is thought to be a key part of its inhibitory effect.

Disruption of Viral RNA and Coat Protein Interaction

In addition to interfering with the initiation of assembly, this compound also disrupts the crucial interaction between viral RNA and the coat protein, a fundamental step in the formation of new virus particles. nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net

Key Research Findings:

The anti-TMV activity of this compound compounds is attributed to their ability to disrupt the interaction between TMV RNA and its coat protein. nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net

this compound B exhibits a high affinity for TMV RNA, leading to a conformational change in the RNA molecule. nih.gov This alteration likely hinders the proper binding of the coat protein.

By binding to the viral RNA, particularly the assembly origin, this compound B effectively competes with the viral coat protein, thereby inhibiting the assembly process. nih.gov

Inhibition of Coronavirus Replication (e.g., SARS-CoV-2, HCoV strains)

This compound and its derivatives have emerged as potent inhibitors of a broad spectrum of coronaviruses, including those that cause significant human disease. frontiersin.orgmdpi.comnih.gov

Key Research Findings:

this compound-based compounds have shown potent inhibitory activity against various human coronaviruses, including HCoV-OC43, HCoV-229E, and SARS-CoV-2. frontiersin.orgresearchgate.net

The mechanism of action against coronaviruses involves directly targeting the viral replication-transcription machinery. frontiersin.orgresearchgate.net This includes interacting with viral genomic and subgenomic RNAs and the nucleocapsid protein. frontiersin.orgresearchgate.netmdpi.com

These compounds have been observed to colocalize with coronaviral RNA and RNA-dependent RNA polymerase within the viral replication-transcription complexes, effectively blocking the synthesis of new viral components. frontiersin.orgresearchgate.net

A this compound malate, NK007(S,R), displayed high antiviral activity against SARS-CoV-2 with a very low EC50 value of 0.03 μM in vitro. acs.org

Several this compound-based compounds have demonstrated potent inhibition of SARS-CoV-2 with EC50 values in the nanomolar range (2.5–14 nM). researchgate.netfrontiersin.orgnih.gov

Table 2: Anti-Coronavirus Activity of this compound-Based Compounds

| Virus Strain | Compound Type | EC50 Value | Reference |

| HCoV-OC43 | This compound-based compounds | 16 ± 4.7 nM to 68 ± 2.7 nM | frontiersin.org |

| HCoV-229E | This compound-based compounds | Up to 6.5 nM | researchgate.netfrontiersin.org |

| SARS-CoV-2 | This compound-based compounds | 2.5–14 nM | researchgate.netfrontiersin.orgnih.gov |

| SARS-CoV-2 | NK007(S,R) (this compound malate) | 0.03 µM | acs.org |

Anti-inflammatory Mechanisms

This compound and its analogs exhibit potent anti-inflammatory properties, which are mediated through the modulation of key inflammatory pathways and the suppression of pro-inflammatory molecules. mdpi.comontosight.aivitabase.comcaringsunshine.com

Key Research Findings:

A primary mechanism of this compound's anti-inflammatory action is the inhibition of the NF-κB signaling pathway. nih.govmdpi.comresearchgate.net This is a central pathway that controls the expression of many pro-inflammatory genes.

this compound derivatives have been shown to suppress the synthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-12 (B1171171) (IL-12). mdpi.comnih.govnih.gov

The compound PBT-1, a synthetic this compound derivative, has been shown to suppress the NF-κB pathway and inactivate Akt, another important signaling molecule in inflammation. acs.orgacs.org

The this compound analog DCB-3503 significantly suppressed the production of pro-inflammatory cytokines in inflamed joints in a mouse model of arthritis. nih.gov

Some this compound analogs achieve NF-κB inhibition by stabilizing its inhibitor, IκBα. mdpi.commdpi.com

Table 3: Anti-inflammatory Mechanisms of this compound

| Mechanism | Specific Action | Reference |

| Inhibition of NF-κB Signaling | Suppression of NF-κB mediated transcription | nih.govmdpi.comresearchgate.net |

| Suppression of Pro-inflammatory Cytokines | Reduced production of TNF-α, IL-6, IL-12 | mdpi.comnih.govnih.gov |

| Inactivation of Akt Pathway | Suppression of Akt activation | acs.orgacs.org |